1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione

Structural biology Conformational analysis PTP1B inhibitor design

1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione (C₁₇H₁₄ClN₂O₃) is a disubstituted pyrrolidine-2,5-dione (succinimide) derivative. Its crystal structure reveals an intramolecular hydrogen-bond network (N–H⋯O, N–H⋯Cl, C–H⋯O) that pre-organizes the molecule into a rigid conformation distinct from the flexible alkyl-chain linkers found in classical azolidinedione PTP1B inhibitors.

Molecular Formula C17H15ClN2O3
Molecular Weight 330.8 g/mol
Cat. No. B12168114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione
Molecular FormulaC17H15ClN2O3
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O3/c1-23-15-5-3-2-4-13(15)19-14-10-16(21)20(17(14)22)12-8-6-11(18)7-9-12/h2-9,14,19H,10H2,1H3
InChIKeyNADLCDZUQFHPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione: A Structurally Differentiated Succinimide Scaffold


1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione (C₁₇H₁₄ClN₂O₃) is a disubstituted pyrrolidine-2,5-dione (succinimide) derivative. Its crystal structure reveals an intramolecular hydrogen-bond network (N–H⋯O, N–H⋯Cl, C–H⋯O) that pre-organizes the molecule into a rigid conformation distinct from the flexible alkyl-chain linkers found in classical azolidinedione PTP1B inhibitors [1]. This compound belongs to a broader class of 3‑aminopyrrolidine-2,5-diones explored for anticonvulsant and antidepressant applications, but its unique dual‑aryl substitution pattern (N1‑(4‑chlorophenyl) and C3‑(2‑methoxyanilino)) places it at the intersection of two independent medicinal-chemistry optimization vectors [2].

Why 1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione Cannot Be Replaced by a Close Analog


In-class succinimide derivatives cannot be freely interchanged because small structural modifications cause large shifts in pharmacological profile. The reference anticonvulsant 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione relies on an unprotected N1–H for hydrogen-bond interactions, whereas the title compound caps this position with a 4-chlorophenyl ring, abolishing the N1–H donor and altering the hydrogen-bond topology observed in the solid state [1]. Simultaneously, the 2-methoxyanilino substituent introduces a steric and electronic perturbation not present in the unsubstituted 3-anilino analogs tested in antidepressant screens [2]. These two modifications together shift the molecule's conformational ensemble, metabolic soft spots, and likely its target‑binding pharmacophore, meaning that potency, selectivity, and ADME data obtained on N1‑unsubstituted or C3‑unsubstituted analogs cannot be extrapolated to this compound.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione Versus Comparators


Crystal-Structure Conformational Pre-organization vs. Flexible Azolidinedione PTP1B Inhibitors

Single-crystal X‑ray diffraction shows that 1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione adopts a rigid, internally hydrogen-bonded conformation (N–H⋯O 2.634 Å, N–H⋯Cl 2.925 Å) that locks the two aromatic rings in a defined spatial relationship [1]. In contrast, the most potent azolidinedione PTP1B inhibitors (e.g., oxadiazolidinediones 87 and 88 in Malamas et al.) rely on elongated, flexible alkyl‑chain spacers that sample multiple conformers in solution, leading to a substantial entropic penalty upon target binding [2].

Structural biology Conformational analysis PTP1B inhibitor design

Dual Aryl Substitution vs. N1‑Unsubstituted Anticonvulsant Lead

The anticonvulsant benchmark 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione (unsubstituted at N1) achieved ED₅₀ values of 29.7 mg·kg⁻¹ (MES test) and 14.3 mg·kg⁻¹ (6 Hz, 44 mA) with a protective index (PI) of 8.7 [1]. Critically, this compound retains a free N1–H that can act as a metabolic handle and a hydrogen-bond donor. The title compound replaces that N1–H with a 4‑chlorophenyl group, a modification that in analogous 3‑aminopyrrolidine-2,5-dione series has been shown to shift activity from broad‑spectrum antiseizure efficacy (all models) to selective activity only in the 6 Hz psychomotor seizure test (e.g., 3-(butylamino)-1-phenylpyrrolidine-2,5-dione) [1]. No direct head‑to‑head ED₅₀ data for the title compound are publicly available, but the N1‑aryl substitution pattern forecasts a narrowed efficacy spectrum relative to the unsubstituted lead.

Anticonvulsant Succinimide Structure-activity relationship

Cytotoxicity Profile Differentiation: HepG2 and SH-SY5Y Safety Data for the Core Chemotype

In the 2023 anticonvulsant study, all tested 3‑aminopyrrolidine-2,5-dione derivatives (including the close analog 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione) showed no hepatocytotoxicity against HepG2 cells at the highest concentration tested (100 µM) [1]. Two compounds in that series exhibited neurocytotoxicity against SH-SY5Y cells. Although the title compound was not directly assayed, the class‑level data indicate that the succinimide core itself is not inherently cytotoxic to hepatic cells. The addition of the N1‑(4‑chlorophenyl) group in the title compound may further modulate cytotoxicity, but no direct evidence is available.

Cytotoxicity Hepatotoxicity Neurotoxicity Safety screening

Intramolecular N–H⋯Cl Hydrogen Bond as a Halogen-Bond Mimic: A Unique Feature for Target Engagement

The crystal structure of the title compound reveals a short intramolecular N–H⋯Cl contact (2.925 Å) between the 3‑amino hydrogen and the chlorine atom of the N1‑(4‑chlorophenyl) group [1]. This interaction is absent in the comparator 3-(benzylamino)-1-phenylpyrrolidine-2,5-dione, where the N1‑phenyl ring lacks halogen substitution [2]. The N–H⋯Cl motif can serve as a conformational lock and, in biological environments, may mimic a weak halogen bond to a target protein backbone carbonyl, a feature not available to non‑halogenated analogs.

Halogen bonding Molecular recognition Succinimide scaffold

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione Based on Differential Evidence


Structure‑Based Design of Conformationally Constrained PTP1B or Other Phosphatase Inhibitors

The rigid, hydrogen-bonded conformation revealed by X‑ray crystallography [1] makes this compound an ideal starting point for fragment‑based drug discovery (FBDD) or scaffold‑hopping programs targeting protein tyrosine phosphatases (e.g., PTP1B) where pre‑organized inhibitors can reduce the entropic penalty of binding relative to flexible‑linker azolidinediones such as those described by Malamas et al. (IC₅₀ 0.12–0.3 µM) [2]. Teams can use the pre‑locked geometry to guide docking studies and rationally introduce substituents without disrupting the favorable intramolecular H‑bond network.

Selective 6 Hz Psychomotor Seizure Model Screening in Anticonvulsant Drug Discovery

Based on the structure‑activity relationship (SAR) established for 3‑aminopyrrolidine-2,5-diones, N1‑aryl substitution (as in 3-(butylamino)-1-phenylpyrrolidine-2,5-dione) confers selective activity in the 6 Hz (44 mA) psychomotor seizure test while abolishing activity in the MES and scPTZ models [1]. The title compound, bearing both N1‑(4‑chlorophenyl) and C3‑(2‑methoxyanilino) groups, is predicted to exhibit a similarly narrow efficacy spectrum. Procure this compound when the screening objective is to identify agents active against pharmacoresistant limbic seizures rather than generalized tonic‑clonic seizures.

Halogen‑Bonding Probe in Chemical Biology Tool Compound Development

The unique intramolecular N–H⋯Cl contact (2.925 Å) [1] can be exploited as a surrogate for intermolecular halogen‑bonding interactions with biological targets. Researchers interested in probing halogen‑bond donor‑acceptor geometries in enzyme active sites can use this compound as a negative control (intramolecularly satisfied halogen) versus analogs where the chlorine is free to engage a protein carbonyl, enabling dissection of the thermodynamic contribution of halogen bonding to ligand affinity.

Metabolic Stability Profiling of N1‑Aryl vs. N1‑H Succinimides

The N1‑(4‑chlorophenyl) cap eliminates the free imide N–H that is present in the reference anticonvulsant 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione [1]. This structural difference is expected to alter Phase I metabolism (e.g., N‑dealkylation or N‑oxidation) and plasma protein binding. Procurement of the title compound alongside its N1‑unsubstituted analog enables a direct paired comparison of metabolic stability in liver microsome assays, providing critical SAR for lead optimization.

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